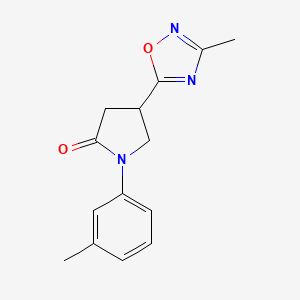

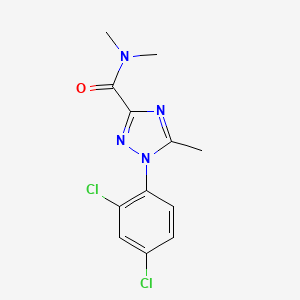

![molecular formula C16H12N4O2S3 B2404913 N-((2-(噻吩-3-基)吡啶-3-基)甲基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 2034345-95-2](/img/structure/B2404913.png)

N-((2-(噻吩-3-基)吡啶-3-基)甲基)苯并[c][1,2,5]噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. The first step is the synthesis of 1-methyl-3,5-bis (thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol. In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that the dihedral angle between the thiophene and pyridine rings is 77.79 (8)° .Chemical Reactions Analysis

The chemical reactions analysis of similar compounds shows that they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” include a molecular formula of C16H12N4O2S3 and a molecular weight of 388.48.科学研究应用

催化和合成

该化合物在过渡金属催化方面展现出引人注目的潜力。具体而言,它可用于在温和条件下,通过直接的Csp3-H氧化方法,由吡啶-2-基-甲烷高效合成吡啶-2-基-甲酮,水作为反应介质。铜催化在这个过程中发挥着至关重要的作用,使芳香酮的转化成为可能。 值得注意的是,含有芳香环(如取代苯、噻吩、噻唑、吡啶和三嗪)的吡啶-2-基-甲烷能够良好地反应,生成相应的产物,产率中等至良好 .

杀菌活性

在探索其生物学潜力时,该化合物已证明对各种病原体具有杀菌活性。例如:

抗炎和止痛特性

该化合物的衍生物已被研究其生物学效应。值得注意的是,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺表现出抗炎和止痛活性。 它们的溃疡指数与吲哚美辛和塞来昔布相比具有优势 .

光物理行为

该化合物复杂的光物理行为源于两种基团的共存:

杂环化和衍生物

研究人员合成了 (E)-1-(吡啶-3-基)-3-(噻吩-2-基)丙-2-烯-1-酮作为起始化合物。 该化合物作为新型衍生物的前体,包括嘧啶-2-硫醇、吡唑和吡喃衍生物 .

作用机制

安全和危害

The safety and hazards of similar compounds show that they have excellent in silico binding affinity (1-10 nM), least binding energy (-12.45 to -14.27 kcal/mol) and in vitro COX-2 inhibition (relative percentage activity maximum 96.42%). Thus, these compounds perhaps to be future anti-inflammatory drugs .

未来方向

属性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXYQKQMKNNAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

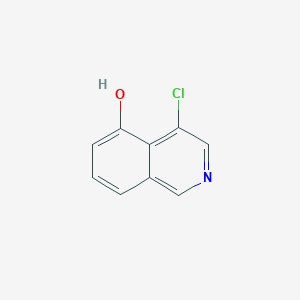

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

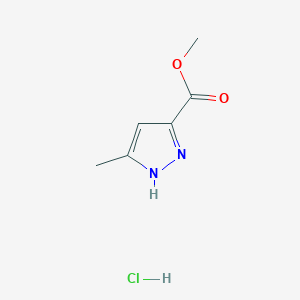

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

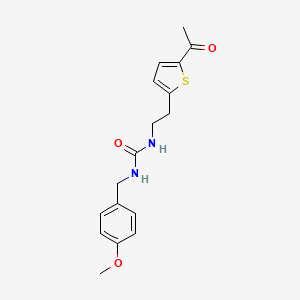

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)